molecular formula C20H20N2O2 B2974685 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide CAS No. 946340-42-7

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide

Cat. No. B2974685
CAS RN: 946340-42-7
M. Wt: 320.392
InChI Key: DUKGOTIPNHWFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide” is a chemical compound with the molecular formula C20H20N2O2 and a molecular weight of 320.392 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide” includes 24 heavy atoms, 4 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . The topological polar surface area is 51.2 .


Physical And Chemical Properties Analysis

The compound “2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide” has a molecular weight of 320.392 . It has a complexity of 422 and an XLogP3-AA of 4.2 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide: is a compound that can be pivotal in the field of medicinal chemistry. It serves as a framework for the synthesis of new pharmaceuticals, with the potential to interact with various biological targets due to its molecular structure. The quinoline core, in particular, is known for its biological activity and can be modified to enhance efficacy and reduce toxicity .

Cholinesterase Inhibition

This compound has been studied for its potential to inhibit cholinesterase, an enzyme that breaks down acetylcholine, which is crucial for neurotransmission. Inhibitors of this enzyme are sought after for the treatment of diseases like Alzheimer’s, where acetylcholine levels are significantly reduced .

Antimicrobial Activity

The structural analogs of 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide have shown promise in antimicrobial studies. The quinoline moiety is known to possess antibacterial and antifungal properties, making it a valuable scaffold for developing new antimicrobial agents .

Anti-inflammatory Properties

Phenoxy acetamide derivatives have been explored for their anti-inflammatory properties. By modulating the inflammatory pathways, these compounds can potentially be used to treat chronic inflammatory diseases .

Anticancer Research

The quinoline derivative’s ability to interfere with various cellular processes makes it a candidate for anticancer research. Its structure allows for interaction with DNA or proteins involved in cell proliferation, making it possible to design compounds that can selectively target cancer cells .

Computational Chemistry Applications

With the advancement of computational tools, 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide can be used in silico to predict biological activity, optimize drug properties, and simulate molecular interactions. This accelerates the drug discovery process by identifying promising candidates before synthesis .

properties

IUPAC Name

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-9-14(2)20-17(10-13)18(11-15(3)21-20)22-19(23)12-24-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKGOTIPNHWFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide

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